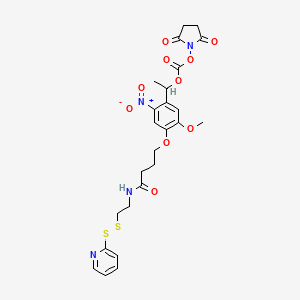
PC SPDP-NHS carbonate ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PC SPDP-NHS carbonate ester is a cleavable linker compound used in the synthesis of antibody-drug conjugates (ADCs). It features carbonate and ester groups that facilitate stable covalent bonding with primary amines, making it a valuable tool in biochemical and pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PC SPDP-NHS carbonate ester involves the reaction of N-hydroxysuccinimide (NHS) ester with a carbonate ester. The reaction is typically performed in phosphate, carbonate/bicarbonate, or borate buffers at pH 7-8 . The process ensures the formation of a stable covalent bond between the NHS ester and the carbonate ester, resulting in the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified and packaged for use in various research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
PC SPDP-NHS carbonate ester undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester group can react with primary amines to form stable amide bonds.
Cleavage Reactions: The carbonate ester group can be cleaved under specific conditions, releasing the attached molecule
Common Reagents and Conditions
Reagents: Primary amines, phosphate buffers, carbonate/bicarbonate buffers, borate buffers.
Conditions: pH 7-8, room temperature .Major Products Formed
The major products formed from the reactions of this compound include stable amide bonds and cleaved carbonate esters, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
PC SPDP-NHS carbonate ester is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a linker in the synthesis of complex biomolecular structures.
Biology: Facilitates the creation of stable covalent bonds with primary amines in biomolecules.
Medicine: Used in the development of antibody-drug conjugates for targeted drug delivery.
Industry: Employed in the production of advanced biochemical and pharmaceutical products .
Wirkmechanismus
PC SPDP-NHS carbonate ester exerts its effects through the formation of stable covalent bonds with primary amines. The NHS ester group reacts with primary amines to form amide bonds, while the carbonate ester group can be cleaved under specific conditions, releasing the attached molecule. This mechanism allows for the precise targeting and release of therapeutic agents in antibody-drug conjugates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate): Another cleavable linker used in the synthesis of antibody-drug conjugates.
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A non-cleavable linker used in bioconjugation.
Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A water-soluble version of SMCC
Uniqueness
PC SPDP-NHS carbonate ester is unique due to its cleavable nature, which allows for the controlled release of attached molecules under specific conditions. This property makes it particularly valuable in the development of targeted drug delivery systems and advanced biochemical research .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 1-[5-methoxy-2-nitro-4-[4-oxo-4-[2-(pyridin-2-yldisulfanyl)ethylamino]butoxy]phenyl]ethyl carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O10S2/c1-16(38-25(33)39-28-23(31)8-9-24(28)32)17-14-19(36-2)20(15-18(17)29(34)35)37-12-5-6-21(30)26-11-13-40-41-22-7-3-4-10-27-22/h3-4,7,10,14-16H,5-6,8-9,11-13H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTXYOZPURXCEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCSSC2=CC=CC=N2)OC)OC(=O)ON3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O10S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














